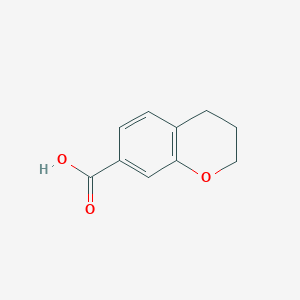

Chroman-7-carboxylic acid

Description

Contextualization within the Chroman Chemical Class

The chroman, or 3,4-dihydro-2H-1-benzopyran, framework is a privileged scaffold in medicinal chemistry and natural products. wikipedia.orgbritannica.com This structural unit is found in a variety of naturally occurring compounds, most notably the tocopherols (B72186) and tocotrienols, which are members of the Vitamin E family. wikipedia.orgbritannica.com The chroman skeleton is also a key component of several pharmaceutical drugs. wikipedia.org Chroman-7-carboxylic acid, as a member of this class, inherits the foundational structural characteristics of chroman, including the benzopyran ring system. wikipedia.org The defining feature that distinguishes it and dictates its specific chemical behavior and research applications is the carboxylic acid group at the 7-position. This functional group significantly influences the molecule's polarity, acidity, and potential for further chemical transformations. vulcanchem.com

Historical Perspective of Chroman Carboxylic Acid Research

Research into chroman derivatives has a history stretching back to the early 20th century, with initial studies focusing on the synthesis of the basic chroman and coumaran structures. wikipedia.org The exploration of chroman carboxylic acids has evolved from these foundational studies. Early work often centered on the synthesis and characterization of various isomers, such as chroman-2-carboxylic acid and chroman-4-carboxylic acid. vulcanchem.comresearchgate.net Over time, the focus has expanded to include the investigation of their biological activities and their potential as intermediates in the synthesis of more complex molecules. For instance, research in the early 2000s identified certain chromane-2-carboxylic acid derivatives as potent dual agonists for PPARα/γ, highlighting their potential in managing hyperglycemia and hyperlipidemia. acs.org The development of synthetic methods for specific isomers, like 7-methoxy-2,2-dimethylchromen-3-carboxylic acid, further broadened the scope of accessible chroman carboxylic acid derivatives. rsc.org More recent research has also focused on developing efficient and environmentally friendly enzymatic resolution methods for producing optically pure chroman carboxylic acids, which are crucial for the pharmaceutical industry. rsc.org

Current Research Landscape and Academic Importance

The current research landscape for chroman carboxylic acids, including this compound, is vibrant and multifaceted. A significant area of focus is their application in medicinal chemistry as key intermediates for the synthesis of pharmacologically active compounds. For example, 5-amino-6-chlorochroman-8-carboxylic acid is a crucial intermediate for several potent 5-HT4 receptor agonists, which are being investigated for conditions like Alzheimer's disease. tandfonline.com

Furthermore, derivatives of chroman carboxylic acids are being explored for a wide range of biological activities. Studies have investigated their potential as anticancer, anti-inflammatory, and antiepileptic agents. vulcanchem.comnih.gov The carboxylic acid moiety is particularly valuable as it allows for the formation of various derivatives, such as esters and amides, which can be used to modulate the compound's properties and develop prodrugs. vulcanchem.comnumberanalytics.com The versatility of the chroman scaffold, combined with the reactivity of the carboxylic acid group, ensures that this compound and its relatives will continue to be important targets for synthesis and biological evaluation in the years to come.

Interactive Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 527681-33-0 | chemscene.comchemuniverse.com |

| Molecular Formula | C10H10O3 | chemscene.comchemuniverse.com |

| Molecular Weight | 178.18 g/mol | chemscene.com |

| IUPAC Name | 3,4-dihydro-2H-chromene-7-carboxylic acid | |

| Synonyms | 3,4-DIHYDRO-2H-1-BENZOPYRAN-7-CARBOXYLIC ACID | chemscene.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical Form | White to off-white powder or crystals | |

| Purity | ≥95% - ≥98% | chemscene.com |

| Storage Temperature | Room temperature, sealed in dry conditions | chemscene.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBKBKXGTAPJGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624650 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527681-33-0 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Chroman Carboxylic Acids

Conventional Synthetic Approaches

Traditional methods for the synthesis of chroman carboxylic acids often involve multi-step sequences. One of the earliest methods for creating the chromone (B188151) core, a precursor to chromans, involved the decarboxylation of chromone-2-carboxylic acid. ijrpc.com Since then, numerous routes with improved yields and less severe reaction conditions have been developed. ijrpc.com

Classical syntheses of benzopyranones, the oxidized relatives of chromans, can be performed under either acidic or basic conditions. ijrpc.com Acid-catalyzed cyclization is a common strategy. ijrpc.com For instance, the synthesis of chromone-2-carboxylic acids from phenols can be achieved using polyphosphoric acid as a catalyst. ijrpc.com Another approach involves the ortho-directed metalation of methoxymethyl aryl ethers with alkyllithium reagents, followed by cyclization catalyzed by acetic acid. ijrpc.com

A series of 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides have been synthesized to evaluate their biological activities. nih.gov Similarly, chroman-2-carboxylic acid N-(substituted)phenylamides have also been prepared and studied. nih.gov A key intermediate for several potent 5-HT4 receptor agonists, 5-amino-6-chlorochroman-8-carboxylic acid, has been synthesized through an efficient and high-yielding route that modified earlier protocols by avoiding toxic reagents and reducing reaction temperatures. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. This technology has been successfully applied to the synthesis of chromone and chromanone derivatives. For example, the synthesis of 6-bromochromone-2-carboxylic acid has been optimized using microwave irradiation, significantly improving the reaction yield to 87%. researchgate.netresearchgate.net The optimization process involved varying parameters such as the base, solvent, temperature, and reaction time. researchgate.net

Microwave heating has also been effectively used to facilitate ring cyclization in chromone synthesis. ijrpc.com Furthermore, a base-promoted condensation between 2-hydroxyacetophenones and various aldehydes under microwave irradiation at 170°C provides an efficient route to 2-alkyl-substituted 4-chromanones in moderate to high yields within an hour. mdpi.comacs.org This method highlights the potential of microwave assistance in rapidly generating diverse chroman scaffolds. mdpi.com The synthesis of various heterocyclic compounds, including chromenes and coumarins, has been achieved through a microwave-assisted alcohol dehydrogenative reaction catalyzed by manganese (II) and cobalt (II) with chroman-4-one amino ligands. benthamdirect.com

Advanced and Green Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These include photoredox catalysis, decarboxylative reactions, and tandem processes that increase molecular complexity in a single step.

Photoredox Catalysis in Chroman Synthesis

Visible-light photoredox catalysis has become a prominent strategy for constructing complex molecules under mild conditions. This approach has been applied to the synthesis of chroman-4-ones through various radical-initiated cascade cyclizations. nih.gov One such method involves the generation of alkyl radicals from N-(acyloxy)phthalimides, which then undergo a cascade radical cyclization with 2-(allyloxy)arylaldehydes to form alkylated chroman-4-one derivatives. researchgate.net

Iron-catalyzed photoredox systems offer a more sustainable alternative to precious metal catalysts. A photocatalytic approach using iron(III) chloride (FeCl3) as a catalyst enables the synthesis of chroman-4-ones from carboxylate salts. acs.orgacs.orgcolab.wsscilit.comnih.gov This reaction proceeds through a decarboxylative radical cyclization triggered by a ligand-to-metal charge transfer under visible light at room temperature. acs.orgacs.orgnih.gov The method shows excellent substrate scope and functional group tolerance. acs.orgacs.org

A visible-light-induced dual acylation of alkenes has been developed for the construction of 3-substituted chroman-4-ones. organic-chemistry.orgacs.org This reaction proceeds via a radical tandem cyclization involving the carbon-carbon bond cleavage of oxime esters. organic-chemistry.orgacs.org This approach provides an efficient route to chroman-4-one derivatives, which are important structural motifs in bioactive compounds. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| Ir(ppy)3 | 2-(allyloxy)arylaldehydes, N-(acyloxy)phthalimides | Alkylated chroman-4-ones | Visible-light induced, mild conditions |

| FeCl3 | 2-(allyloxy)arylaldehydes, Carboxylate salts | Alkylated chroman-4-ones | Sustainable iron catalyst, room temperature |

| Ir(ppy)3 | Alkenes, Oxime esters | 3-Substituted chroman-4-ones | Dual acylation, radical tandem cyclization |

Decarboxylative Approaches

Decarboxylative reactions have gained significant attention as they utilize readily available carboxylic acids as starting materials, releasing carbon dioxide as the only byproduct. rsc.org These methods offer a green and attractive strategy for forming new carbon-carbon bonds. rsc.org

A doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids has been developed under Brønsted base catalysis. mdpi.comnih.govnih.gov This method provides biologically interesting 2-(pyridylmethyl)chroman-4-ones in good yields. mdpi.comnih.gov The reaction pathway has been confirmed through mechanistic studies. mdpi.comnih.gov

Visible-light photoredox catalysis has also been employed for the doubly decarboxylative synthesis of 2-substituted-chroman-4-ones. rsc.org This reaction involves two independent decarboxylation steps and is applicable to chromone-3-carboxylic acids and N-(acyloxy)phthalimides as radical precursors. rsc.org Another photoinduced ligand-to-metal charge transfer (LMCT) approach uses transition-metal-based photocatalysts for the efficient alkylation of chromone-3-carboxylic acids. rsc.org This redox-neutral process operates under mild conditions and tolerates a wide range of substrates. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Doubly Decarboxylative Michael Addition | Pyridylacetic acid, Chromone-3-carboxylic acids | Brønsted base | 2-(Pyridylmethyl)chroman-4-ones |

| Doubly Decarboxylative Giese Reaction | Chromone-3-carboxylic acids, N-(Acyloxy)phthalimides | Visible light, photoredox catalyst | 2-Substituted-chroman-4-ones |

| Decarboxylative Alkylation | Chromone-3-carboxylic acids, Nucleophiles | Transition-metal photocatalyst, visible light | 2-Substituted chroman-4-ones |

Tandem C-Acylation-Cyclization Processes

Tandem reactions, where multiple bond-forming events occur in a single operation, are highly efficient for building molecular complexity. A palladium-catalyzed tandem process involving aromatic dual C-H acylation followed by intramolecular cyclization has been developed to access novel quinoline-substituted hydroxyl isoindolones. scilit.com

A Ni-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade has been devised to forge a tetrahydrofuran (B95107) ring and a β-keto ester group simultaneously. nih.gov Mechanistic studies indicate that the C-acylation proceeds through carboxylation followed by in situ esterification. nih.gov

Visible-light-driven photocatalytic radical-initiated cascade cyclization of o-(allyloxy) arylaldehydes is a well-developed green strategy for synthesizing diversely functionalized chroman-4-ones. nih.gov A metal-free and redox-neutral approach for the synthesis of 3-(arylmethyl)chroman-4-ones involves the visible-light-driven acylarylation of alkenes. nih.gov This protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization and selective radical-radical coupling. nih.gov

A tandem C–H oxidation/cyclization/rearrangement of isochroman-derived allylic silyl (B83357) ethers, promoted by DDQ and InCl3, allows for the efficient construction of tricyclic benzoxa[3.2.1]octanes. nih.gov

| Reaction Type | Key Reactants | Catalyst/Promoter | Product Type |

| Dual C-H Acylation/Cyclization | N-(quinolin-8-yl)benzamide | Palladium | Quinoline-substituted hydroxyl isoindolones |

| Decarboxylative Cyclization/C-Acylation | Redox-active ester, Radicophile | Nickel | Tetrahydrofuran with β-keto ester |

| Alkene Acylarylation | Alkenes, Cyanoarenes | Visible light, Phosphoranyl radical | 3-(Arylmethyl)chroman-4-ones |

| C-H Oxidation/Cyclization/Rearrangement | Isochroman-derived allylic silylethers | DDQ, InCl3 | Tricyclic benzoxa[3.2.1]octanes |

Stereoselective Synthesis of Chiral Chroman Carboxylic Acids

The development of stereoselective methods to produce chiral chroman carboxylic acids is crucial for accessing optically pure compounds with specific biological activities. Various strategies have been employed to control the stereochemistry of the chroman ring system.

One notable approach involves the asymmetric hydrogenation of chromene-3-carboxylic acids. For instance, the synthesis of (S)-6-methoxychroman-3-carboxylic acid has been achieved through the asymmetric hydrogenation of 6-methoxy-2H-chromene-3-carboxylic acid. rsc.org This reaction utilizes a chiral ruthenium catalyst, specifically (R)-[(RuCl(H8-BINAP))2(µ-Cl)3][NH2Me2], to achieve high enantioselectivity. rsc.org The resulting chiral carboxylic acid can be further purified to >99% enantiomeric excess (ee) through recrystallization with a chiral resolving agent like (R,R)-chloramphenicol base. rsc.orgresearchgate.net A similar method using the (S)-enantiomer of the catalyst can produce the corresponding (R)-chroman-3-carboxylic acid. researchgate.net

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of chroman derivatives. A bifunctional thiourea (B124793) organocatalyst has been successfully used in an oxa-Michael-Michael cascade reaction to produce highly substituted chiral chromans with excellent enantioselectivities (up to >99% ee). nih.gov Similarly, chiral squaramide catalysts have been employed in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, affording chiral chroman derivatives in high yields and enantioselectivities. rsc.org Furthermore, a combination of a quinine-derived primary amine and benzoic acid can catalyze the cascade double Michael addition of 3-nitro-2H-chromenes and α,β-unsaturated ketones to construct enantiomerically enriched tetrahydro-6H-benzo[c]chromenes. rsc.org

Another strategy involves the desymmetrization of prochiral diols. Copper-catalyzed asymmetric C-O coupling of 1,3-diol derivatives has been shown to produce chiral chromans with tertiary or quaternary stereocenters at the C3 position in high yields and with good to excellent enantioselectivities. rsc.org Additionally, a stepwise carbon-to-oxygen swap in tetralins, proceeding through 1-tetralones and seven-membered lactones, has been developed to yield diverse chroman-2-carboxylic acids. chemrxiv.orgchemrxiv.org

Table 1: Examples of Stereoselective Synthesis of Chiral Chroman Carboxylic Acids and Derivatives

| Starting Material | Catalyst/Reagent | Product | Key Features |

| 6-methoxy-2H-chromene-3-carboxylic acid | (R)-[(RuCl(H8-BINAP))2(µ-Cl)3][NH2Me2] | (S)-6-methoxychroman-3-carboxylic acid | Asymmetric hydrogenation, high enantioselectivity. rsc.org |

| Substituted alkynoic acids | β-Cyclodextrin | γ-lactones | Cavitand-catalyzed cycloisomerization. researchgate.net |

| 1,3-diol derivatives | Copper catalyst | Chiral chromans | Asymmetric C-O coupling, desymmetrization. rsc.org |

| 3-nitro-2H-chromenes and pyrazolin-5-ones | Chiral squaramide | Chiral heterocyclic systems with chroman and pyrazolone (B3327878) moieties | Enantioselective Michael addition. rsc.org |

| 3-nitro-2H-chromenes and α,β-unsaturated ketones | Quinine-derived primary amine and benzoic acid | Enantiomerically enriched tetrahydro-6H-benzo[c]chromenes | Cascade double Michael addition. rsc.org |

Derivatization of Chroman-7-carboxylic Acid and Analogues

The functional group handles on the this compound scaffold, namely the carboxylic acid and the aromatic ring, allow for a wide range of chemical modifications to generate diverse libraries of compounds for structure-activity relationship studies.

Modification of the Carboxylic Acid Moiety (e.g., Amides, Esters, Hydrazides)

The carboxylic acid group of this compound is readily converted into various derivatives such as amides, esters, and hydrazides. These modifications are typically achieved through standard coupling reactions.

Amide Formation: Amide derivatives are frequently synthesized for their potential biological activities. For instance, a series of 7-aryloxy-chroman-2-carboxamides were synthesized to evaluate their inhibitory activities on NF-κB. yakhak.org The synthesis generally involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using oxalyl chloride, followed by reaction with the desired amine. rsc.org Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are also commonly used. researchgate.net Several studies have reported the synthesis of N-alkyl and N-aryl substituted chroman-2-carboxamides and evaluated their antioxidant properties. researchgate.netnih.gov

Ester Formation: Esterification of the carboxylic acid moiety is another common derivatization. For example, fatty acid methyl esters of Calophyllum oil, which contains chroman structures, have been prepared by refluxing the oil with sulfuric acid in methanol. juniperpublishers.com

Hydrazide Formation: While less common in the reviewed literature for this compound itself, the formation of hydrazides from carboxylic acids is a standard chemical transformation that could be applied to this scaffold.

Table 2: Examples of Carboxylic Acid Moiety Modifications

| Chroman Carboxylic Acid Derivative | Reagents | Product Type |

| 7-Aryloxy-chroman-2-carboxylic acid | Amine | Amide |

| 6-Hydroxy-7-methoxy-chroman-2-carboxylic acid | Amine | Amide |

| Chromene-3-carboxylic acid | Oxalyl chloride, then amine | Amide |

| Calophyllum oil (containing chroman structures) | H2SO4, Methanol | Methyl Ester |

Substitution on the Chroman Ring System

The aromatic ring of the chroman system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The existing groups on the ring direct the position of the incoming electrophile. Electron-donating groups generally activate the ring towards electrophilic attack and direct substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. sinica.edu.twtotal-synthesis.com

In contrast, nucleophilic aromatic substitution can occur on aryl halides that possess electron-withdrawing substituents, which stabilize the intermediate carbanion. libretexts.org These reactions typically result in the substitution of a leaving group, such as a halide, by a nucleophile at the ortho or para position relative to the electron-withdrawing group. libretexts.org

Specific examples of substitution on the chroman ring itself are often part of a larger synthetic sequence. For instance, the Fries rearrangement of 6-acetoxychroman can be used to introduce an acetyl group at the 7-position, yielding 7-acetyl-6-hydroxychroman. researchgate.net This highlights the potential for functional group interconversions and introductions on the chroman ring system.

Formation of Spirocyclic Chroman Derivatives

Spirocyclic structures, where two rings share a single atom, are of significant interest due to their unique three-dimensional shapes and potential for novel biological activities. Several synthetic strategies have been developed to construct spirocyclic chroman derivatives.

One common approach involves cascade reactions. For example, spiro[chroman-3,2′-indanedione] scaffolds can be constructed via an Oxa-Michael/Michael cascade reaction sequence. researchgate.net Another method utilizes a three-component condensation reaction of aldehydes, barbituric acids, and 3-bromo-4-hydroxy-2H-chromen-2-one to form spiro[chroman-3,6'-furo[2,3-d]pyrimidine]-tetraones. nih.gov

Asymmetric synthesis of spirocyclic chromans has also been achieved. The reflexive-Michael (r-M) reaction of hydroxyenals with (E)-3-alkylideneindolin-2-ones, catalyzed by (R)-DPPOTMS/AcOH, yields drug-like spiro[chroman-3,3′-indolin]-2′-ones with three contiguous stereocenters. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with 3-arylidene-4-chromanones have been used to synthesize spiro[oxindole-chromanone]pyrrolidines. derpharmachemica.com The development of these methods has led to the synthesis of various spirocyclic chromane (B1220400) derivatives with potential applications in medicinal chemistry. bibliomed.orgnih.govbohrium.com

Total Synthesis of Natural Products Incorporating Chroman Carboxylic Acid Scaffolds

The chroman carboxylic acid motif is a key structural feature in a number of natural products, particularly the Calophyllum coumarins. The synthesis of these complex molecules often involves the construction of the chroman ring as a crucial step.

The Calophyllum coumarins, isolated from the Calophyllum genus, are known for their diverse biological activities. jst.go.jpnih.gov Synthetic routes to these natural products, such as calophyllolide (B1236139) and inophyllums, have been developed. rsc.orgresearchgate.net These syntheses often involve the chromenylation of a coumarin (B35378) precursor followed by further modifications. rsc.org For example, a four-step sequence of hydrobromination, bromination, and double dehydrobromination can convert a 2-methylbutanoyl side chain into an (E)-2-methylbut-2-enoyl (tigloyl) group, a common feature in these natural products. rsc.org Subsequent demethylation and cyclization of the tigloyl group can lead to the formation of the 2,3-dimethylchromanone ring found in inophyllums C and E. rsc.org

The total synthesis of other natural products containing the chroman scaffold, while not always a carboxylic acid, often employs similar strategies for constructing the core ring system. Intramolecular Friedel-Crafts reactions are a common method for forming the chroman ring. rsc.org Asymmetric allylic C-H oxidation has also been utilized to generate key chiral chroman intermediates for the synthesis of natural products like (+)-diversonol. acs.org The development of new synthetic strategies, such as those involving cycloaddition reactions to form chroman spiroketals, has expanded the toolkit for accessing complex natural products like berkelic acid. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional Isomerism and Substituent Effects on Biological Activity

The placement of the carboxylic acid group and other substituents on the chroman ring is a critical determinant of biological activity. While direct SAR studies on chroman-7-carboxylic acid are not extensively detailed in the provided results, inferences can be drawn from related chroman structures.

For instance, in a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides, the nature and position of substituents on the phenylamide ring significantly impacted their ability to inhibit nuclear factor-kappaB (NF-κB) activation. nih.gov Compounds with methyl, trifluoromethyl, or chloro substituents demonstrated potent inhibitory activity, whereas those with hydroxyl or methoxy (B1213986) groups were inactive. nih.gov The most potent compound in this series featured a 4-chloro substituent on the phenyl ring. nih.gov

Similarly, studies on chroman-4-one derivatives have shown that the electronic nature of substituents at various positions dramatically alters their inhibitory activity against enzymes like SIRT2. acs.org Electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. acs.org These findings underscore the importance of electronic effects and steric factors governed by substituent placement in dictating the biological response of chroman-based molecules.

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral chroman derivatives. The spatial arrangement of substituents at chiral centers can lead to significant differences in pharmacological effects.

For many 2-substituted chromanes, the absolute configuration at the C2 position is a key determinant of their biological activity. mdpi.com For example, the dextro-isomer of nebivolol, a drug with a chroman core, exhibits over a thousand times greater β-adrenoceptor blocking activity than its levo-isomer. mdpi.com

In the context of chroman-2-carboxylic acids, the stereochemistry at the C2 position has been a focus of research. The (2R) configuration of 2-ethylchromane-2-carboxylic acid derivatives was identified as crucial for their potent and selective PPARα/γ dual agonism. acs.org This highlights that the specific 3D orientation of the carboxylic acid group and other substituents is essential for optimal interaction with the target receptor. The synthesis of optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids underscores the industrial importance of obtaining specific stereoisomers for pharmaceutical applications. rsc.org

SAR of this compound Derivatives

While specific SAR studies focused solely on this compound derivatives are not extensively covered in the search results, broader studies on chroman carboxamides provide valuable insights. The core chroman structure serves as a privileged scaffold in medicinal chemistry, and modifications around this nucleus, including the position of the carboxylic acid, are key to modulating activity. nih.gov

For example, research on lactam-fused chroman derivatives revealed that the nature of the N-alkyl substituents and the stereochemistry at the 3-position of the chroman ring were important for their affinity to both the 5-HT1A receptor and the serotonin (B10506) transporter. doi.org This suggests that for this compound derivatives, modifications to the carboxylic acid group (e.g., forming amides or esters) and the introduction of various substituents on the chroman ring would likely yield a diverse range of biological activities.

Comparative SAR with Related Chroman Carboxylic Acids (e.g., Chroman-2-carboxylic acid, Chroman-3-carboxylic acid)

A comparison of the SAR of this compound with its positional isomers, chroman-2-carboxylic acid and chroman-3-carboxylic acid, reveals the profound impact of the carboxylic acid's location on biological activity.

Chroman-2-carboxylic acid derivatives have been extensively studied. For example, a series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamides were identified as potent inhibitors of NF-κB. nih.govyakhak.org The lead compound, KL-1156, served as a basis for the development of new derivatives with modified chroman moieties, leading to compounds with enhanced inhibitory and anti-proliferative activities. nih.gov The stereochemistry at the C-2 position is also critical, with the (R)-enantiomer often showing superior activity. acs.org

Chroman-3-carboxylic acid is structurally related to chromone-3-carboxylic acid, which has been a subject of significant research. Chromone-3-carboxylic acids are versatile intermediates for synthesizing biologically active compounds. semanticscholar.orgresearchgate.net Derivatives of coumarin-3-carboxylic acid, which shares a similar benzopyranone core, have shown a range of activities, including antibacterial and anticancer effects. mdpi.comnih.govekb.eg The presence of the carboxylic acid at the C3 position was found to be crucial for the antibacterial activity of certain coumarin (B35378) derivatives. mdpi.com

The distinct biological profiles of these positional isomers underscore the sensitivity of biological targets to the precise location of the carboxylic acid group on the chroman scaffold. This highlights the importance of positional isomerism as a key consideration in the design of novel therapeutic agents based on the chroman core.

Interactive Table of SAR Findings for Chroman Carboxylic Acid Derivatives

| Compound Class | Key SAR Findings | Biological Activity |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides | Substituents like -CH3, -CF3, or -Cl on the phenyl ring are potent inhibitors. nih.gov | Inhibition of NF-κB activation nih.gov |

| (2R)-2-Ethylchromane-2-carboxylic acid derivatives | The (2R) configuration is crucial for activity. acs.org | PPARα/γ dual agonists acs.org |

| Lactam-fused chroman amine derivatives | Cyclopropylmethyl group and stereochemistry at C-3 are important. doi.org | 5-HT1A and 5-HT transporter affinity doi.org |

| Chromone-3-carboxamides | Synthesized from chromone-3-carboxylic acids for biological evaluation. researchgate.net | Anti-inflammatory, anti-trypanosomal, cytotoxic properties researchgate.net |

| Coumarin-3-carboxylic acid derivatives | Carboxylic acid at C3 is important for antibacterial activity. mdpi.com | Antibacterial, Anticancer mdpi.comnih.gov |

Biological Activities and Mechanistic Investigations

Anti-Inflammatory Activities

The chroman scaffold, particularly derivatives of chroman-7-carboxylic acid, has been identified as a source of potent anti-inflammatory agents. The mechanisms primarily involve the disruption of key pro-inflammatory signaling cascades and the subsequent reduction in inflammatory mediator production.

Inhibition of Pro-Inflammatory Pathways (e.g., NF-kB Activation)

Nuclear factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. The inhibition of its activation is a key strategy in controlling inflammatory responses. Synthetic derivatives of chroman carboxylic acid have demonstrated significant efficacy in this regard.

Studies on a series of 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides revealed their ability to inhibit NF-κB activity in lipopolysaccharide (LPS)-stimulated macrophage RAW 264.7 cells. nih.gov The inhibitory potency was found to be highly dependent on the substitution pattern on the phenylamide ring. For instance, compounds with 4-chloro or 4-methoxy substituents on the phenyl ring of 7-methylchroman-2-carboxamide derivatives were among the most potent inhibitors. nih.gov Specifically, the 4-chloro substituted compound (3s) and the 4-methoxy substituted compound (3g) showed strong NF-κB inhibition. nih.gov

Another derivative, 6-Hydroxy-7-methoxychroman-2-carboxylic acid (3-nitrophenyl)amide (CP-1158), was shown to prevent the LPS-induced nuclear translocation of the NF-κB complex. nih.gov This action subsequently inhibited the DNA binding activity of NF-κB and its transcriptional activity, targeting the pathway downstream of the degradation of IκB (inhibitor of kappaB). nih.gov This indicates a direct interference with the ability of NF-κB to enter the nucleus and activate gene expression.

Table 1: Inhibition of NF-κB Activity by Chroman Carboxamide Derivatives

| Compound | Substituent (Position) | Base Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3s | 4-Cl | 7-methylchroman-2-carboxamide | 20.2 | nih.gov |

| 3g | 4-OMe | 7-methylchroman-2-carboxamide | 24.0 | nih.gov |

| 2b | 2-OH | 6-methylchroman-2-carboxamide | 22.5 | nih.gov |

| 2s | 4-Cl | 6-methylchroman-2-carboxamide | 23.3 | nih.gov |

| KL-1156 | Reference Compound | Phenylamide | 43.9 | nih.gov |

Modulation of Cytokine Production (e.g., TNF-α)

The inhibition of NF-κB by chroman derivatives directly translates to a reduced production of inflammatory cytokines. The compound CP-1158 was found to significantly attenuate the LPS-induced synthesis of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) transcripts in macrophages. nih.gov This demonstrates that the anti-inflammatory effects of these compounds are mediated, at least in part, by suppressing the output of key signaling molecules that drive the inflammatory cascade. Research on other chromone (B188151) analogs has also confirmed the ability to inhibit TNF-α induced expression of cell adhesion molecules by blocking NF-κB activation. researchgate.net

Antioxidant Properties

The chroman ring is structurally related to tocopherol (Vitamin E), and many of its derivatives possess significant antioxidant capabilities. These properties are crucial for protecting cells from damage induced by reactive oxygen species (ROS).

Radical Scavenging Mechanisms

The primary mechanism for the antioxidant activity of many chroman derivatives is hydrogen atom transfer (HAT) from the phenolic hydroxyl group on the chroman nucleus to neutralize free radicals. cymitquimica.com However, the position of this hydroxyl group is critical. Studies on 7-hydroxychroman-2-carboxylic acid N-alkyl amides showed that while they were potent inhibitors of lipid peroxidation, they exhibited weak radical scavenging activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. koreascience.krresearchgate.net This suggests that for direct radical scavenging, the hydroxyl group may need to be positioned elsewhere on the chroman ring, such as at the C6 position, which is para to the ring oxygen, similar to Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). cymitquimica.comkoreascience.kr Therefore, the antioxidant mechanism of 7-hydroxy derivatives may be more complex than simple radical scavenging and could involve other protective pathways. koreascience.kr

Protective Effects Against Oxidative Damage

Despite weak direct radical scavenging, 7-hydroxychroman-2-carboxylic acid derivatives have shown excellent protective effects against oxidative damage, particularly lipid peroxidation. A study evaluating a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides found that they potently inhibited lipid peroxidation initiated by iron (Fe²⁺) and ascorbic acid in rat brain homogenates. nih.gov

The potency was influenced by the length of the N-alkyl chain. Amides with longer alkyl chains (nonyl, decyl, and undecyl) were found to be approximately three times more potent than the well-known antioxidant Trolox. koreascience.krresearchgate.netnih.gov This indicates that these compounds are highly effective at protecting biological membranes from oxidative stress, a key factor in many pathological conditions. koreascience.kr

Table 2: Inhibition of Lipid Peroxidation by 7-Hydroxychroman-2-carboxylic Acid N-Alkyl Amides

| Compound | N-Alkyl Side Chain | IC₅₀ (µM) | Relative Potency vs. Trolox | Reference |

|---|---|---|---|---|

| 4e | Nonyl | 8.8 ± 0.6 | ~3.1x more potent | koreascience.kr |

| 4f | Decyl | 8.3 ± 0.9 | ~3.3x more potent | koreascience.kr |

| 4g | Undecyl | 8.0 ± 0.4 | ~3.4x more potent | koreascience.kr |

| Trolox (1) | - | 27.3 ± 1.2 | 1.0 (Reference) | koreascience.kr |

Anticancer and Antitumor Activities

The chroman structure is a recurring motif in compounds investigated for anticancer properties. dovepress.com Research into derivatives of chroman carboxylic acid has uncovered potential antitumor activities through various mechanisms.

A series of synthesized chroman derivatives were evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF-7). nih.gov The results showed that several compounds exerted significant cytostatic effects. dovepress.com One of the most active compounds, a chroman derivative with specific substitutions (compound 6i), displayed a growth inhibition of 50% (GI₅₀) at a concentration of 34.7 µM. dovepress.comnih.gov

Furthermore, a coumarin-based derivative, 7-(dibenzylamino-2-oxo-2h-Chromene-3-carboxylic acid), was identified as a highly effective inhibitor of monocarboxylate transporter 1 (MCT1). nih.gov MCT1 is crucial for cancer cells, particularly glioblastoma, to manage their metabolic needs. nih.gov By inhibiting this transporter, the compound demonstrated significant cytotoxicity against glioblastoma cell lines that express high levels of MCT1, highlighting a targeted approach to cancer therapy. nih.gov

Table 3: Anticancer Activity of Selected Chroman Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Mechanism/Target | Reference |

|---|---|---|---|---|---|

| Compound 6i | MCF-7 (Breast) | GI₅₀ | 34.7 | Cytostatic | dovepress.comnih.gov |

| 7-(dibenzylamino-2-oxo-2h-Chromene-3-carboxylic acid) | Glioblastoma | Cytotoxicity | - | MCT1 Inhibition | nih.gov |

Cell Growth Inhibition in Specific Cancer Cell Lines (e.g., MCF-7, T47D, A549)

Derivatives of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines, including breast cancer (MCF-7, T47D) and lung cancer (A549) cells.

One study synthesized a series of 4-aryl-4H-chromenes and evaluated their in-vitro cytotoxic activity. Among these, a compound featuring a 2-(4-chlorophenyl)thiazol-4-yl moiety at the 4-position of the chromene ring showed significant inhibitory activity against MCF-7 and A549 cell lines, with IC50 values below 5 microM. researchgate.net Another investigation into N-(benzimidazol-2-yl-methyl) benzamide (B126) derivatives revealed that most of the synthesized compounds were active against the T47D breast cancer cell line, although less so than the standard drug gefitinib. Interestingly, one compound from this series was active against the A549 lung cancer cell line, and importantly, all synthesized compounds were inactive against normal Vero cells. hsmc.gr

Further research on chroman derivatives identified a compound, designated as 6i, which exhibited promising anticancer activity against the MCF-7 cell line, with a GI50 (concentration for 50% inhibition of cell growth) value of 34.7 µM. nih.govresearchgate.net Similarly, a separate study reported that a specific chroman derivative, compound 7, displayed anticancer activity against the MCF-7 breast cancer cell line with a GI50 of 148 µM, while showing no effect on A549 lung cancer cells or normal cells. pensoft.net This selective cytotoxicity suggests that the compound's mechanism of action is cancer-cell specific. The cytotoxic effect of compound 7 in MCF-7 cells was attributed to the induction of apoptosis, a form of programmed cell death. pensoft.net This was evidenced by the observation of fragmented nuclei following DAPI staining. pensoft.net

The investigation into the apoptotic pathway revealed that treatment with compound 7 led to an increase in the mRNA level of caspase 9 and its subsequent activation. pensoft.net Furthermore, there was an enhanced release of cytochrome c from the mitochondria into the cytosol, indicating the involvement of the intrinsic apoptotic pathway. pensoft.net

Ethanol extracts of Chromolaena odorata, which contains chroman derivatives, have also been shown to inhibit the growth of MCF-7 and T47D breast cancer cells. The IC50 values were determined to be 327.34 µg/mL for MCF-7 and 135.16 µg/mL for T47D cells. researchgate.netresearchgate.net The mechanism of action was also linked to the induction of apoptosis. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)thiazol-4-yl substituted 4-aryl-4H-chromene | MCF-7 | IC50 | < 5 µM | researchgate.net |

| 2-(4-chlorophenyl)thiazol-4-yl substituted 4-aryl-4H-chromene | A549 | IC50 | < 5 µM | researchgate.net |

| N-(benzimidazol-2-yl-methyl) benzamide derivative (4f) | A549 | - | Active | hsmc.gr |

| Chroman derivative (6i) | MCF-7 | GI50 | 34.7 µM | nih.govresearchgate.net |

| Chroman derivative (7) | MCF-7 | GI50 | 148 µM | pensoft.net |

| Ethanol extract of Chromolaena odorata | MCF-7 | IC50 | 327.34 µg/mL | researchgate.netresearchgate.net |

| Ethanol extract of Chromolaena odorata | T47D | IC50 | 135.16 µg/mL | researchgate.netresearchgate.net |

Enzyme Inhibition in Oncological Pathways (e.g., Aromatase)

The anticancer activity of certain chroman derivatives has been linked to their ability to inhibit key enzymes in oncological pathways. For instance, compound 7, which showed cytotoxic effects on MCF-7 breast cancer cells, was also found to exhibit inhibitory activity against the epidermal growth factor receptor (EGFR) kinase with an EC50 of 0.13 µM. pensoft.net This finding was supported by molecular docking studies, suggesting that this compound could be a significant EGFR kinase inhibitor. pensoft.net EGFR is a crucial enzyme in pathways that regulate cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.

In addition to EGFR, other enzymes are also targeted by chroman-based compounds. Chroman-4-one and chromone derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase. acs.org Inhibition of SIRT2 has been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. acs.org

While direct inhibition of aromatase by this compound itself is not extensively detailed in the provided results, the broader class of chromone derivatives has been investigated for their potential as enzyme inhibitors in cancer-related pathways. For example, novel chromen-4-one derivatives have been synthesized and identified as telomerase inhibitors, acting by regulating the expression of dyskerin. researchgate.net

Role as Chemotherapeutic Selective Agents

A significant aspect of the research into chroman derivatives is their potential as selective chemotherapeutic agents. google.comgoogle.com This selectivity implies that these compounds are more toxic to cancer cells than to normal, healthy cells, a critical attribute for minimizing the side effects of chemotherapy.

For instance, a study on N-(benzimidazol-2-yl-methyl) benzamide derivatives found that while they were active against the T47D breast cancer cell line, they were inactive against normal Vero cells. hsmc.gr Similarly, compound 7, a chroman derivative, exhibited cytotoxicity against the MCF-7 breast cancer cell line but had no effect on normal cells. pensoft.net This cancer-cell-specific cytotoxicity is a highly desirable characteristic in the development of new anticancer drugs.

The selective nature of these compounds is further supported by research on quinoline (B57606) and quinolone derivatives, a related class of heterocyclic compounds. These derivatives showed selective cytotoxicity against various cancer cell lines, including MCF-7, while being less harmful to healthy baby hamster kidney cells (BHK-21). nih.gov The potent and selective inhibition of enzymes in cancerous cells by these compounds contributes to their strong anticancer potential. nih.gov

Neuroprotective Effects

Certain derivatives of chroman have demonstrated significant neuroprotective properties. These compounds show potential in protecting nerve cells from damage and death caused by various factors, including oxidative stress and excitotoxicity. researchgate.net

One study investigated a novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), and found that it exerts neuroprotective effects against glutamate-induced neurotoxicity in primary cultured rat cortical cells. nih.gov This protection is believed to be mediated through its antioxidant activity and the activation of the ERK-CREB signaling pathway. nih.gov The study suggests that such compounds could be beneficial for neurodegenerative disorders like Alzheimer's disease, which are associated with excitotoxicity and oxidative stress. nih.gov

Furthermore, chromone derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. researchgate.net The structural characteristics of chromones allow them to cross the blood-brain barrier, enabling them to act on the central nervous system. researchgate.net Specific chromone derivatives have been shown to ameliorate rotenone-induced neurotoxicity, as evidenced by reactive oxygen species and superoxide (B77818) dismutase assays. researchgate.net

Antimicrobial and Antifungal Activities

This compound derivatives have also been investigated for their potential as antimicrobial and antifungal agents. Various studies have synthesized and evaluated new series of chroman derivatives against a range of bacteria and fungi.

A series of 6-hydroxy-2,5,7,8-tetramethyl-N'-(2-oxoindolin-3-ylidene) chroman-2-carbohydrazide derivatives were tested against several microorganisms. jocpr.com Some of these compounds showed potent activity against the bacterium Escherichia coli and the fungus Candida albicans. jocpr.com Specifically, compounds 6 and 7 were effective against E. coli, while compounds 4 and 5 showed the highest antifungal effect against C. albicans. jocpr.com The minimum inhibitory concentration (MIC) for compound 7 against E. coli was found to be 12.5 μg/ml. jocpr.com

Another study focused on chromone derivatives and their activity against nine different Candida species. nih.gov While the basic chromone backbone showed little effect, several derivatives, including sulfonamide-derived chromones and methoxy-fluorophenyl chromones, exhibited antifungal properties. nih.gov Four chromone-3-carbonitriles, in particular, demonstrated antifungal, antibiofilm, and antivirulence activities against several Candida species. nih.gov

Furthermore, the synthesis of coumarin-3-carboxamide derivatives, which share a similar benzopyran core with chromans, has also yielded compounds with antimicrobial activity. lew.ro Some of these derivatives showed moderate antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity. lew.ro

Enzyme Inhibition Studies (Beyond Cancer)

Alpha-Glucosidase Inhibition

Derivatives of this compound have been identified as potent inhibitors of α-glucosidase, an enzyme that plays a key role in carbohydrate digestion. The inhibition of this enzyme can help in managing blood glucose levels, making these compounds potential therapeutic agents for type 2 diabetes. mdpi.com

A study on chromone derivatives isolated from the marine fungus Penicillium thomii Maire revealed that several of these compounds exhibited remarkable inhibition against α-glucosidase. mdpi.com Specifically, compounds 6–10 from this study showed IC50 values ranging from 268 to 1017 μM, which were more active than the positive control, acarbose (B1664774) (1.3 mmol). mdpi.com The structure-activity relationship analysis suggested that the presence of a hydroxyl group in the side chain might decrease the inhibitory effects. mdpi.com

Further research into new derivatives of oleanolic acid, incorporating phenolic and coumarin (B35378) moieties, also demonstrated α-glucosidase inhibitory activity. mdpi.com One of the synthesized compounds was found to be the most effective, exhibiting potent inhibition of α-glucosidase with an IC50 value of 59.5 µM. mdpi.com

The potential of chromone-based thiosemicarbazone derivatives as α-glucosidase inhibitors has also been explored. researchgate.net These compounds demonstrated strong inhibitory actions with IC50 values ranging from 6.40 ± 0.15 to 62.81 ± 0.79 μM. researchgate.net

Table 2: Alpha-Glucosidase Inhibitory Activity of Chroman and Related Derivatives

| Compound/Derivative | Source/Type | IC50 Value | Reference |

|---|---|---|---|

| Penithochromone A | Penicillium thomii Maire | 268 µM | mdpi.com |

| Penithochromone C | Penicillium thomii Maire | 688 µM | mdpi.com |

| Oleanolic acid derivative (2a) | Semi-synthetic | 59.5 µM | mdpi.com |

| Chromone based thiosemicarbazone (3k) | Synthetic | 6.40 ± 0.15 µM | researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a crucial copper-containing enzyme that plays a significant role in melanogenesis, the process of melanin (B1238610) production. nih.govoamjms.eu Its overactivity can lead to hyperpigmentation disorders. Consequently, inhibitors of this enzyme are of great interest for cosmetic and pharmaceutical applications. koreascience.kr

Research has shown that certain carboxylic acid compounds can effectively inhibit tyrosinase activity. nih.gov For instance, a study on various carboxylic acids demonstrated their ability to inhibit mushroom tyrosinase with IC50 values in the millimolar range. The inhibition mechanisms were found to be either mixed-type or competitive. nih.gov Furthermore, these compounds were also effective in reducing melanin production in B16-F10 cells in a dose-dependent manner. nih.gov

In the context of chroman-based structures, a novel synthesized tyrosinase inhibitor, (E)-3-(4-hydroxybenzylidene)chroman-4-one (MHY1294), demonstrated potent inhibition of tyrosinase enzymatic activity with an IC50 value of 5.1±0.86 μM. koreascience.kr This was found to be more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 = 14.3±1.43 μM). koreascience.kr Mechanistic studies revealed that MHY1294 acts as a competitive inhibitor, binding to the catalytic site of tyrosinase. koreascience.kr It also effectively suppressed α-melanocyte stimulating hormone (α-MSH)-induced melanin synthesis and intracellular tyrosinase activity in B16F10 melanoma cells. koreascience.kr

While direct studies on "this compound" and its specific tyrosinase inhibitory activity are not prevalent in the provided search results, the potent activity of related chroman and carboxylic acid derivatives suggests a promising area for further investigation.

Rho-associated Protein Kinase (ROCK) Inhibition (e.g., ROCK2 Isoform Selectivity)

Rho-associated protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various diseases, making them attractive therapeutic targets. researchgate.netresearchgate.net The development of isoform-selective inhibitors is particularly desirable as ROCK1 and ROCK2 can have distinct physiological functions. researchgate.net

Derivatives of chroman-3-carboxylic acid have been synthesized and evaluated as potent and selective ROCK2 inhibitors. researchgate.net A notable example is (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, which exhibited a remarkable ROCK2 inhibitory activity with an IC50 value of 3 nM and a 22.7-fold selectivity over ROCK1. researchgate.net This high potency and isoform selectivity are attributed to key hydrophobic interactions, as suggested by molecular docking studies. researchgate.net

Another potent inhibitor, Chroman 1, has demonstrated high efficacy against both ROCK1 (IC50 = 52 pM) and ROCK2 (IC50 = 1 pM). biorbyt.com The general structure of these potent kinase inhibitors often involves a chroman core. researchgate.net The synthesis of these compounds has been a focus of research to explore their therapeutic potential. researchgate.netresearchgate.net

Table 1: ROCK Inhibition by Chroman Derivatives

| Compound | Target | IC50 | Selectivity |

|---|---|---|---|

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 nM | 22.7-fold vs ROCK1 researchgate.net |

| Chroman 1 | ROCK1 | 52 pM | - |

| Chroman 1 | ROCK2 | 1 pM biorbyt.comchemsrc.com | - |

Thioredoxin Reductase 1 Inhibition

Thioredoxin reductase 1 (TrxR1) is a crucial selenoprotein enzyme involved in maintaining cellular redox balance. researchgate.netfrontiersin.org Its overexpression in various cancers has made it a significant target for anticancer drug development. nih.gov

Research into chroman-based structures has led to the development of 3-methylenechroman-2-one derivatives as TrxR1 inhibitors. researchgate.net These compounds, containing a Michael acceptor functionality, have shown inhibitory effects against TrxR1. The most potent among them displayed micromolar IC50 values, ranging from 5.3 to 186.0 μM. researchgate.net Further investigations with these potent inhibitors have been conducted to assess their cytotoxic effects on different cancer cell lines. researchgate.net

The mechanism of inhibition often involves the electrophilic nature of the compounds, which can irreversibly modify the selenocysteine (B57510) residue in the active site of TrxR1. researchgate.net This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which can trigger cell death pathways. frontiersin.org While direct data on "this compound" as a TrxR1 inhibitor is limited, the activity of related coumarin and chromen-2-one derivatives highlights the potential of the chroman scaffold in designing TrxR1 inhibitors. rsc.org

Modulation of Other Biological Pathways (e.g., Estrogen Receptors)

Selective estrogen receptor modulators (SERMs) are compounds that exhibit tissue-specific agonist or antagonist effects on estrogen receptors (ERs). researchgate.net They are a critical class of drugs used in the treatment of hormone-responsive cancers and other conditions. scielo.br

Triarylethylene carboxylic acid derivatives, structurally related to the well-known SERM tamoxifen (B1202), have been studied for their affinity to the estrogen receptor and their effects on the growth of MCF-7 human breast cancer cells. nih.gov In some of these analogs, the typical side chain of tamoxifen was replaced with a carboxylic acid or oxyacetic acid group. nih.gov Certain phenolic derivatives showed high affinity for the estrogen receptor, even greater than that of tamoxifen itself. nih.gov However, their effects on cell growth varied, with some acting as full estrogen agonists. nih.gov

The development of novel SERMs is an active area of research, with various chemical scaffolds, including benzopyrans, being explored. scielo.br For instance, 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo nih.govannulene-2-carboxylic acid (SAR439859) has been identified as a potent and selective estrogen receptor degrader (SERD). acs.org While the provided information does not directly link "this compound" to estrogen receptor modulation, the established role of carboxylic acid moieties in other SERM-related structures suggests a potential avenue for future research. nih.gov

Medicinal Chemistry, Pharmacological Relevance, and Drug Discovery

Chroman-7-carboxylic Acid as a Privileged Scaffold in Drug Design

The term "privileged scaffold" refers to a molecular framework that is capable of providing ligands for diverse biological receptors. d-nb.info The chromone (B188151) and its reduced form, chroman, are recognized as such scaffolds. d-nb.infoscispace.com The this compound structure is particularly valuable due to several key features. The carboxylic acid group at the 7-position provides a crucial point for interaction, often forming hydrogen bonds or salt bridges with amino acid residues in target proteins. This functional group also offers a versatile handle for synthetic modification, allowing chemists to create libraries of related compounds to explore structure-activity relationships (SAR). mdpi.comlibretexts.org

The chroman ring system itself is present in numerous natural products and synthetic molecules with a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. d-nb.inforesearchgate.net Its conformationally constrained structure can favorably position substituents for optimal binding to a target, while its physicochemical properties often contribute to good drug-like characteristics. nih.gov Derivatives of chroman-2-carboxylic acid and this compound have been synthesized and evaluated for various activities, demonstrating the scaffold's utility in generating potent and selective modulators of biological function. nih.govnih.gov

Preclinical Development and Lead Optimization

The journey from an initial "hit" compound to a clinical candidate involves extensive preclinical development and lead optimization. This iterative process aims to enhance a compound's potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. researchgate.net The this compound scaffold has been central to such optimization efforts.

A prominent example is the development of leukotriene B4 (LTB4) receptor antagonists. LTB4 is a potent lipid mediator involved in inflammation. nih.gov Starting from initial leads, medicinal chemists have explored the structure-activity relationships of chroman derivatives to identify potent antagonists. One such derivative, CP-105,696, which is (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxy-chroman-7-yl] cyclopropane (B1198618) carboxylic acid, emerged from these optimization programs. nih.gov Preclinical studies demonstrated that CP-105,696 is a potent and selective antagonist of LTB4 binding to its receptor on human neutrophils (IC₅₀ = 3.7 nM) and effectively inhibits neutrophil chemotaxis (IC₅₀ = 5.2 nM). nih.gov Furthermore, it showed efficacy in animal models of inflammation, such as murine collagen-induced arthritis, warranting its advancement into clinical evaluation. nih.gov

Lead optimization also involves refining the synthetic route to the core scaffold. Research has focused on developing efficient, high-yield syntheses of chromone-2-carboxylic acids using microwave-assisted processes, which significantly accelerates the production of derivatives for SAR studies. mdpi.com Other studies have focused on creating libraries of chroman-2-carboxylic acid and 7-methylchroman-2-carboxylic acid amides to probe their activity as inhibitors of the nuclear factor-kappaB (NF-κB) signaling pathway, which is implicated in inflammation and cancer. nih.govkoreascience.kr These studies identify key structural features required for activity, guiding further optimization.

| Compound Series | Target | Key SAR Findings | Reference |

|---|---|---|---|

| 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides | NF-κB | Substituents like -H, -CH₃, and -CF₃ on the phenyl ring resulted in poor inhibition. The most active inhibitors contained 4-Cl or 4-OMe substituents. | nih.gov |

| 6-hydroxy-7-methoxychroman-2-carboxylic acid N-arylalkylamides | NF-κB | The most active compounds featured diphenylethyl and diphenylpropyl side chains on the amide nitrogen, indicating the importance of bulky, lipophilic groups. | koreascience.kr |

| 7-hydroxychroman-2-carboxylic acid N-alkyl amides | Antioxidant (Lipid Peroxidation) | Activity increased with the length of the N-alkyl chain. Amides with nonyl, decyl, and undecyl side chains were approximately 3 times more potent than the reference antioxidant, Trolox. | nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations (e.g., ADMET Profiling)

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of preclinical development. collectionscanada.gc.ca The pharmacokinetic (PK) profile describes what the body does to the drug, while pharmacodynamics (PD) describes what the drug does to the body.

The clinical development of the chroman-7-yl derivative CP-105,696 provides an excellent case study for the PK/PD properties of this class of compounds. In a study involving healthy human volunteers, single oral doses of CP-105,696 were administered. nih.gov The compound's maximum plasma concentration (Cmax) and total exposure (AUC) increased in a dose-related manner. nih.gov A key finding was its remarkably long terminal elimination half-life, ranging from 289 to 495 hours, which is consistent with a once-daily dosing regimen. nih.gov Very little unchanged drug was excreted in the urine, suggesting metabolism is the primary route of clearance. nih.gov

The pharmacodynamic effect was measured by the drug's ability to inhibit LTB4-induced upregulation of a neutrophil cell surface receptor. A clear linear relationship was observed between the plasma concentration of CP-105,696 and its LTB4 receptor antagonism, demonstrating a direct link between drug exposure and biological effect. nih.gov In preclinical mouse models, CP-105,696 also exhibited a long half-life (44-62 hours), although daily dosing at very high levels (100 mg/kg) was not well tolerated. nih.gov

| Parameter | Species | Value/Observation | Reference |

|---|---|---|---|

| Terminal Elimination Half-Life (t½) | Human | 289 - 495 hours | nih.gov |

| Cmax (at 640 mg dose) | Human | Mean of 30.41 µg/mL | nih.gov |

| AUC (0,∞) (at 640 mg dose) | Human | Mean of 16819 µg/mL·h | nih.gov |

| Primary Route of Elimination | Human | Metabolism (Urinary excretion of unchanged drug <1%) | nih.gov |

| Terminal Elimination Half-Life (t½) | Mouse | 44 - 62 hours | nih.gov |

| Apparent Volume of Distribution (Vd/F) | Mouse | 0.51 - 0.72 L/kg | nih.gov |

Application in Natural Product-Inspired Drug Discovery

Natural products have historically been a rich source of inspiration for drug discovery. nih.govnih.gov The chroman ring is a common motif in nature, found in compounds like vitamin E (tocopherols) and various flavonoids. nih.gov Medicinal chemistry often takes cues from these natural structures to design novel therapeutic agents.

A prime example is Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of vitamin E. nih.gov Due to its potent antioxidant properties, Trolox is widely used as a standard in antioxidant assays. nih.gov The design of Trolox was directly inspired by the active chromanol ring of vitamin E. Scientists have since used Trolox as a starting point for lead optimization, synthesizing derivatives with enhanced activities. For instance, a series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides were developed that showed significantly more potent inhibition of lipid peroxidation than Trolox itself. nih.gov

Other natural products with related structures, such as Eriodictyol, a flavanone, contain the core chroman ring and serve as inspiration for drug discovery programs. oup.com The this compound scaffold can be seen as a simplified, synthetically accessible mimic of these more complex natural products, retaining the key structural features necessary for biological activity while offering greater flexibility for chemical modification.

Therapeutic Potential Across Disease Areas

The versatility of the this compound scaffold and its derivatives has led to their investigation across a multitude of disease areas. The demonstrated biological activities suggest broad therapeutic potential.

The most advanced application is in inflammatory diseases , driven by the development of potent LTB4 receptor antagonists like CP-105,696. nih.gov By blocking the action of LTB4, these compounds can inhibit the recruitment and activation of neutrophils, key events in the pathology of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. nih.govoup.com

There is also growing interest in their use as anticancer agents . The inhibition of the NF-κB pathway by certain chroman-2-carboxylic acid amides is highly relevant, as NF-κB is a critical regulator of cancer cell proliferation, survival, and metastasis. nih.govkoreascience.kr

The antioxidant properties inherent to the chroman structure, particularly in hydroxy-substituted derivatives like Trolox, suggest potential applications in conditions associated with oxidative stress, including neurodegenerative diseases and cardiovascular disorders. nih.gov Furthermore, compounds such as 5,7-dihydroxychromone-2-carboxylic acid have been investigated for their radioprotective effects, showing an ability to protect against damage from gamma irradiation in preclinical models. nih.gov

| Therapeutic Area | Mechanism/Target | Example Compound Class/Derivative | Reference |

|---|---|---|---|

| Inflammatory Diseases (e.g., Arthritis) | Leukotriene B4 (LTB4) Receptor Antagonism | CP-105,696 | nih.gov |

| Cancer | NF-κB Inhibition | 6-hydroxy-7-methoxychroman-2-carboxylic acid N-phenylamide (KL-1156) | koreascience.kr |

| Diseases of Oxidative Stress | Antioxidant / Free Radical Scavenging | 7-hydroxychroman-2-carboxylic acid N-alkyl amides | nih.gov |

| Radiation Exposure | Radioprotection | 5,7-dihydroxychromone-2-carboxylic acid | nih.gov |

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methodologies (e.g., IR, NMR, Mass Spectrometry, X-ray Diffraction)

Spectroscopic techniques are fundamental for elucidating the molecular structure of chroman-7-carboxylic acid. Each method provides unique information about the compound's functional groups, connectivity, and three-dimensional arrangement.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by distinctive absorption bands from the carboxylic acid and chroman moieties. The carboxylic acid group produces a very broad O-H stretching band, typically in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer common to carboxylic acids. libretexts.orgechemi.com This broad absorption often overlaps with the C-H stretching signals. libretexts.orguobabylon.edu.iq The carbonyl (C=O) group of the carboxylic acid gives rise to a strong, sharp absorption peak typically found between 1700-1725 cm⁻¹. echemi.com The C-O stretching vibration is also observable in the 1210-1320 cm⁻¹ range.

Interactive Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns revealing their substitution pattern. The protons of the saturated dihydropyran ring would appear as multiplets in the aliphatic region. A highly deshielded signal, often appearing as a broad singlet above 10 ppm, is characteristic of the acidic proton of the carboxyl group. libretexts.org

¹³C NMR: The carbon spectrum would show a signal for the carbonyl carbon in the highly deshielded region of 160-180 ppm. libretexts.org Signals for the aromatic carbons and the aliphatic carbons of the chroman ring would also be present in their respective characteristic regions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI), this compound would be detected as the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of CO₂ (44 Da) from the carboxyl group.

X-ray Diffraction: For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction can be used to determine the precise three-dimensional molecular structure and absolute configuration. nih.gov This technique has been successfully applied to establish the stereochemistry of complex chromone (B188151) derivatives containing a 7-carboxylic acid group. nih.gov It has also been used to study polymorphic differences in other chroman-based structures. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC-ESI-MS/MS)

Chromatographic methods are indispensable for separating this compound from reaction mixtures or biological extracts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. Reversed-phase HPLC, using a C18 column, is typically employed. The mobile phase usually consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Purity is assessed by detecting any impurity peaks in the chromatogram, often using a photodiode array (PDA) detector that can check for spectral homogeneity across a single peak. chromatographyonline.com

The coupling of HPLC with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) provides a highly sensitive and selective method for both identification and quantification. mdpi.com This hyphenated technique allows for the separation of the analyte by HPLC, followed by its unambiguous identification based on its mass-to-charge ratio and specific fragmentation patterns in the mass spectrometer. cam.ac.uk Commercial vendors often report purity levels of 95% or higher for this compound, which is verified using such chromatographic techniques. sigmaaldrich.com

Interactive Table 2: Example HPLC-ESI-MS/MS Method Parameters

| Parameter | Setting |

|---|---|

| HPLC System | |

| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition | [M-H]⁻ → specific fragment ions |

Derivatization Strategies for Enhanced Detection in Biological Matrices

The direct analysis of carboxylic acids like this compound in complex biological matrices (e.g., plasma, saliva, urine) by LC-MS can be challenging. nih.gov Problems include poor retention on reversed-phase columns, lack of a strong chromophore for UV detection, and weak ionization efficiency in mass spectrometry. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by modifying the carboxylic acid group to introduce a moiety that improves analytical performance. ddtjournal.comsci-hub.se

The primary goal of derivatization is to enhance detection sensitivity. nih.gov This is often achieved by attaching a tag that is easily ionizable in ESI-MS or that possesses fluorescent properties. The most common reaction for derivatizing carboxylic acids is amidation. nih.gov

One effective strategy involves reacting the carboxylic acid with a reagent like 2-picolylamine (PA) in the presence of a coupling agent. nih.gov This converts the carboxyl group into an amide derivative containing a basic pyridine (B92270) nitrogen, which is readily protonated and highly responsive in positive-ion ESI-MS. This approach has been shown to increase detection sensitivity by 9 to 158-fold for various biologically important carboxylic acids, including a related trimethylchroman derivative. sci-hub.senih.gov Another reagent, 3-nitrophenylhydrazine (B1228671) (3-NPH), is used to create derivatives that can be sensitively detected by LC-MS/MS. unimi.it These strategies enable the detection of trace amounts of carboxylic acids in biological samples with minimal pretreatment. nih.gov

Interactive Table 3: Derivatization Reagents for Enhanced LC-MS/MS Detection

| Reagent | Reaction | Advantage |

|---|---|---|

| 2-Picolylamine (PA) | Amidation | Introduces a highly ionizable pyridine group for enhanced positive-ion ESI-MS signal. sci-hub.senih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | Acylhydrazine formation | Creates a derivative suitable for sensitive negative-ion ESI-MS/MS analysis. unimi.it |

Computational and Theoretical Chemistry in Chroman 7 Carboxylic Acid Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity.

While specific molecular docking studies focusing exclusively on Chroman-7-carboxylic acid are not extensively documented in public literature, research on closely related chroman derivatives demonstrates the utility of this approach. For instance, molecular simulations have been effectively used to elucidate the enantioselective mechanisms of enzymes acting on substrates like methyl 6-fluoro-chroman-2-carboxylate. rsc.org In such studies, docking reveals how different stereoisomers fit into an enzyme's active site, explaining the observed selectivity. rsc.org The binding modes are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Similarly, docking studies on other chromene and chroman-based compounds have been used to predict their binding affinity and interaction with various targets, including Monoamine Oxidase A and protein kinases. arccjournals.comdntb.gov.uaresearchgate.net These studies help in rationalizing the structure-activity relationships (SAR) and in the design of more potent and selective inhibitors.

Table 1: Representative Data from Molecular Docking of a Chroman Derivative This table illustrates typical data obtained from a molecular docking study, using a hypothetical chroman-based inhibitor as an example.

| Parameter | Description | Illustrative Value |

| Target Protein | The biological macromolecule being studied. | Estrogen Receptor Alpha ajgreenchem.com |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower values typically indicate stronger binding. | -8.5 kcal/mol |